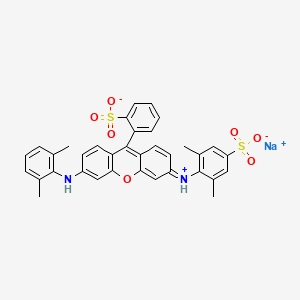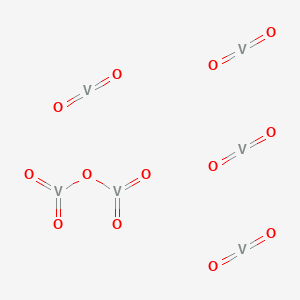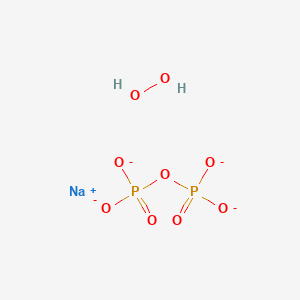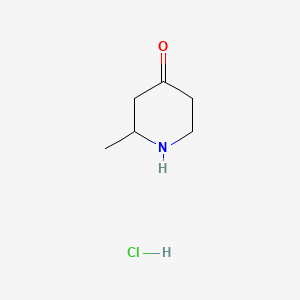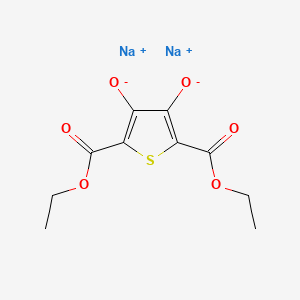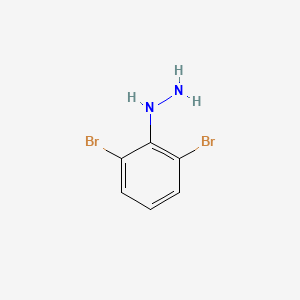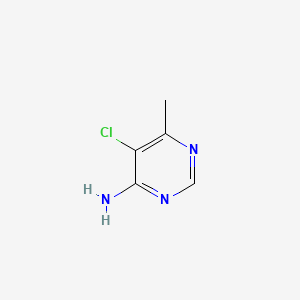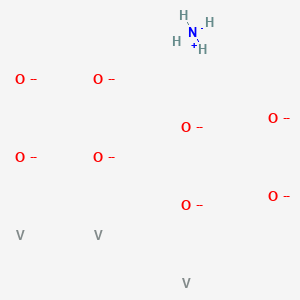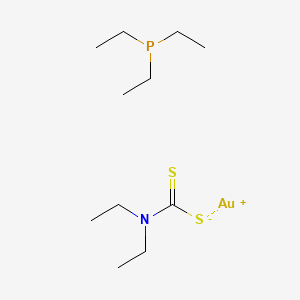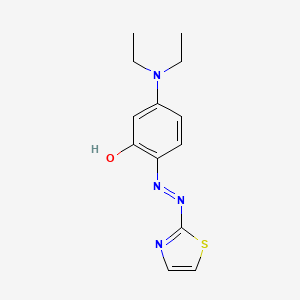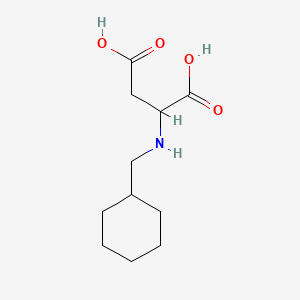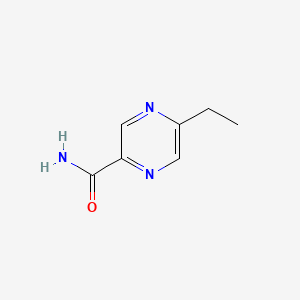
TERBIUM BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium bromide, also known as terbium(III) bromide, is a crystalline chemical compound with the formula TbBr₃. It is a white powder that is soluble in water and has a molar mass of 398.637 g/mol. This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties .
Wirkmechanismus
- The compound’s primary targets are related to MSC differentiation, specifically osteogenic (bone-forming) and adipogenic (fat-forming) pathways .
- Inhibition of adipogenic differentiation occurs concurrently, leading to a balance favoring bone formation .
- The M3 receptor in the smooth muscle of the lungs is inhibited by terbium, resulting in bronchodilation .
- Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
It has been found that Terbium promotes adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the Smad-dependent TGF-β/BMP signaling pathway .
Cellular Effects
Terbium Bromide can suppress bacterial growth while enhancing spore tolerance to wet heat . It also promotes the osteogenic differentiation of mesenchymal stem cells in a time-dependent manner and conversely inhibits the adipogenic differentiation of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction between the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways . This results in upregulation of the osteogenic master transcription factors and downregulation of the adipogenic master transcription factors .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
Therapy experiments with this compound in tumor-bearing nude mice have shown marked delay in tumor growth or even complete remission .
Metabolic Pathways
It has been suggested that this compound may interact with the transforming growth factor β/bone morphogenetic protein signaling pathway .
Subcellular Localization
This compound has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium bromide can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows:
Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
A solution of terbium(III) bromide can crystallize as a hexahydrate. When heating the hexahydrate, it will dehydrate and produce some terbium oxybromide (TbOBr) .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting terbium metal with bromine gas. The reaction is carried out in a controlled environment to ensure the purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming terbium oxide (Tb₄O₇) when exposed to air.
Reduction: It can be reduced back to terbium metal under specific conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: High-temperature reduction using hydrogen gas.
Substitution: Reaction with halogen gases like chlorine or iodine.
Major Products Formed:
Oxidation: Terbium oxide (Tb₄O₇)
Reduction: Terbium metal (Tb)
Substitution: Terbium chloride (TbCl₃), Terbium iodide (TbI₃).
Wissenschaftliche Forschungsanwendungen
Terbium bromide has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Terbium Chloride (TbCl₃)
- Terbium Iodide (TbI₃)
- Terbium Fluoride (TbF₃)
Comparison:
- Solubility: Terbium bromide is more soluble in water compared to terbium fluoride.
- Reactivity: this compound reacts similarly to terbium chloride and terbium iodide with halogens to form corresponding terbium halides .
- Applications: While terbium chloride and terbium iodide are also used in doping studies and fluorescence analysis, this compound is preferred for its higher solubility and ease of handling .
This compound stands out due to its unique combination of solubility, reactivity, and application potential, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
15162-98-8 |
|---|---|
Molekularformel |
Br3H2OTb |
Molekulargewicht |
416.652 |
IUPAC-Name |
terbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Tb+3] |
Herkunft des Produkts |
United States |
Q1: What happens when terbium bromide is encapsulated within single-walled carbon nanotubes (SWCNTs)?
A1: Encapsulating this compound within SWCNTs leads to fascinating structural changes and electronic interactions. Research using high-resolution transmission electron microscopy (HRTEM) and high-angle annular dark-field scanning transmission electron microscopy (HAADF STEM) has revealed that the stoichiometry of this compound (TbBrx) changes depending on the diameter of the SWCNT. []
Q2: What analytical techniques are used to study the properties of this compound inside SWCNTs?
A2: Researchers utilize a combination of advanced techniques to characterize the structural and electronic properties of this compound encapsulated in SWCNTs. These include:
- Microscopy: HRTEM and HAADF STEM provide high-resolution imaging to reveal the crystal structure and morphology of this compound within the SWCNTs. []
- Spectroscopy: Raman spectroscopy and optical absorption spectroscopy are employed to investigate the electronic properties of the hybrid material, revealing the doping effect of this compound on the SWCNTs. [, ]
- Elemental Analysis: Local energy-dispersive X-ray spectroscopy (EDX) and elemental mapping provide insights into the elemental composition and stoichiometry of the encapsulated this compound, confirming the loss of bromine atoms. []
Q3: Besides encapsulation in SWCNTs, are there other interesting structural aspects of this compound?
A3: Yes, studies on lanthanoid bromide compounds have revealed the existence of metal-rich structures. One example is this compound (Tb5Br8), showcasing a distinct stoichiometry with a higher metal-to-halogen ratio compared to the more common TbBr3. [] This highlights the diverse structural chemistry of this compound and its potential for forming unique compounds.
Q4: Beyond its interactions with carbon nanotubes, are there other areas of research involving this compound?
A4: While research on this compound encapsulated in SWCNTs provides valuable insights into its structural and electronic properties, other studies explore different aspects:
- Ion Migration: Research on countercurrent electrolytic separation investigated the ion migration behavior of this compound in solution. Interestingly, this study showed that despite its higher atomic weight, dysprosium (Dy) migrated faster than terbium (Tb), a phenomenon attributed to a combination of size and mass effects. [] This finding highlights the complex factors influencing ion mobility in solution.
- Magnetic Ordering: Investigations into the electrical resistivity and magnetic ordering of gadolinium and this compound deuterides (LnBrDx) provide insights into the magnetic properties of these compounds. [, , ] These studies explore how variations in deuterium content (x) influence the magnetic behavior of the materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


